N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide

Description

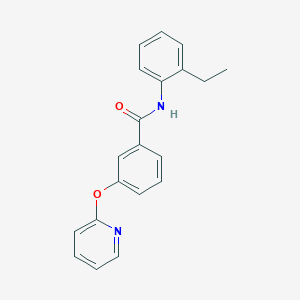

N-(2-Ethylphenyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative characterized by a 2-ethylphenyl group attached to the amide nitrogen and a pyridin-2-yloxy substituent at the 3-position of the benzamide core.

Properties

IUPAC Name |

N-(2-ethylphenyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-2-15-8-3-4-11-18(15)22-20(23)16-9-7-10-17(14-16)24-19-12-5-6-13-21-19/h3-14H,2H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQMWIIPZOQCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-ethylphenylamine to yield N-(2-ethylphenyl)-3-hydroxybenzamide.

Introduction of the Pyridin-2-yloxy Group: The hydroxyl group of N-(2-ethylphenyl)-3-hydroxybenzamide is then converted to a leaving group, such as a tosylate, which is subsequently displaced by pyridin-2-ol to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the pyridin-2-yloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amines.

Substitution: Corresponding substituted derivatives with nucleophiles.

Scientific Research Applications

N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or anticancer properties.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pyridin-2-yloxy group could play a crucial role in binding interactions with the target protein, while the benzamide core provides structural stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Lipophilicity: The 2-ethylphenyl group in the target compound likely increases lipophilicity compared to hydrophilic substituents like diethylaminoethyl (IMBA) or piperidinylethyl ([125I]PIMBA), which may improve blood-brain barrier penetration but reduce renal clearance .

- Bioisosteric Replacements : The pyridin-2-yloxy group in the target compound and Compound 46 () may serve as bioisosteres for methoxy or iodo substituents, balancing electronic and steric effects .

- Pharmacophore Diversity : Sigma receptor-binding benzamides (e.g., [125I]PIMBA) often require basic amine side chains (e.g., piperidinyl) for high-affinity interactions, which the target compound lacks .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Benzamides

Key Insights :

- Receptor Specificity : Unlike [125I]PIMBA, the target compound lacks a basic side chain critical for sigma receptor binding, suggesting divergent mechanisms of action .

- Imaging Potential: The pyridin-2-yloxy group may mimic iodine’s radiolabeling capacity, but the absence of a radioisotope in the target compound limits direct imaging utility .

- Metabolic Stability : Ethylphenyl’s steric bulk may reduce metabolic degradation compared to smaller substituents (e.g., methoxy in Compound 46), extending half-life .

Biological Activity

N-(2-ethylphenyl)-3-(pyridin-2-yloxy)benzamide is an organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by case studies and data tables.

Compound Overview

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C18H18N2O2

- CAS Number: 1704615-27-9

The compound features a benzamide core with distinct substituents: an ethylphenyl group and a pyridin-2-yloxy moiety. This unique structure is hypothesized to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves:

-

Formation of the Benzamide Core:

- Reacting 3-hydroxybenzoic acid with thionyl chloride to form the acid chloride.

- Subsequent reaction with 2-ethylphenylamine yields N-(2-ethylphenyl)-3-hydroxybenzamide.

-

Introduction of the Pyridin-2-yloxy Group:

- Conversion of the hydroxyl group to a leaving group (e.g., tosylate).

- Displacement by pyridin-2-ol forms the final compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition: The compound could bind to enzyme active sites, preventing substrate binding and inhibiting catalytic activity.

- Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.

The pyridin-2-yloxy group is particularly important for enhancing binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with target proteins.

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound:

-

Anticancer Activity:

- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 15 µM against breast cancer cells, indicating significant potential for further development as an anticancer agent.

-

Anti-inflammatory Properties:

- Inflammation models have shown that this compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

-

Enzyme Inhibition Studies:

- The compound has been tested for its inhibitory effects on specific enzymes involved in metabolic pathways. Preliminary results indicate moderate inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

Case Studies

Several case studies highlight the practical applications and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | IC50 = 15 µM against breast cancer cells; significant cytotoxicity observed. |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages; potential for treating inflammatory conditions. |

| Study 3 | Enzyme Inhibition | Moderate inhibition of COX enzymes; implications for pain management therapies. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-ethylphenyl)-3-hydroxybenzamide | Lacks pyridin-2-yloxy group | Limited anti-inflammatory activity |

| N-(4-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide | Different phenyl substitution | Enhanced anti-cancer properties |

The presence of both the ethylphenyl and pyridin-2-yloxy groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.